2-(2-Chloroethoxy)ethyl acetate

Overview

Description

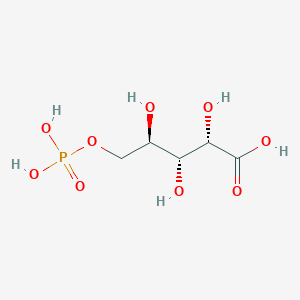

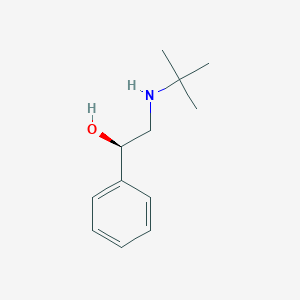

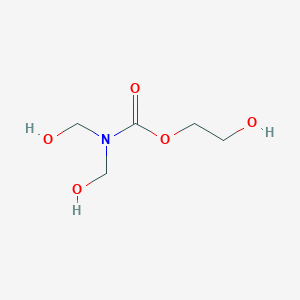

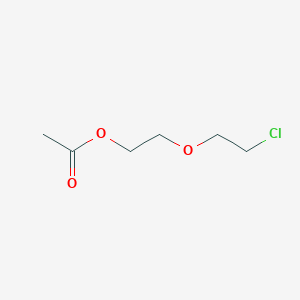

“2-(2-Chloroethoxy)ethyl acetate” is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.6 .

Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethoxy)ethyl acetate” can be represented by the SMILES notation CC(=O)OCCOCCCl . This indicates that the molecule consists of an acetate group (CC(=O)O) attached to a 2-chloroethoxy group (CCOCCCl).

Physical And Chemical Properties Analysis

“2-(2-Chloroethoxy)ethyl acetate” is a liquid at room temperature . It has a density of 1.1 g/cm³ . The boiling point is estimated to be 222.7°C at 760 mmHg . The compound has a flash point of 96°C .

Scientific Research Applications

Organic and Chemical Synthesis

“2-(2-Chloroethoxy)ethyl acetate” is used in organic and chemical synthesis . It can be a key component in the production of various organic compounds due to its reactivity.

Pharmaceutical API Manufacturing

This compound can also be used in the manufacturing of pharmaceutical Active Pharmaceutical Ingredients (APIs) . APIs are the substances in drugs that are biologically active.

Pharmacokinetics

In the field of pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body, “2-(2-Chloroethoxy)ethyl acetate” might be used .

Lipophilicity Studies

Lipophilicity is the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. “2-(2-Chloroethoxy)ethyl acetate” might be used in studies related to this field .

Druglikeness Analysis

“Druglikeness” is a concept used in drug design for how “drug-like” a substance is with respect to factors affecting its pharmacodynamic and pharmacokinetic profiles. This compound might be used in such analyses .

Water Solubility Studies

“2-(2-Chloroethoxy)ethyl acetate” might be used in studies related to water solubility, which is a measure of how much of a particular substance can dissolve in water .

Safety and Hazards

The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.

properties

IUPAC Name |

2-(2-chloroethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291045 | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)ethyl acetate | |

CAS RN |

14258-40-3 | |

| Record name | 14258-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

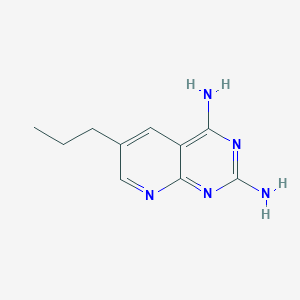

Q1: What is the role of 2-(2-Chloroethoxy)ethyl acetate in the synthesis of antiviral compounds?

A1: 2-(2-Chloroethoxy)ethyl acetate serves as a crucial building block in synthesizing N-substituted pyrimidine acyclic nucleoside analogues. [] These analogues are being investigated for their potential antiviral activity, particularly against the hepatitis B virus (HBV). The compound acts as an intermediate, providing the acyclic side chain that gets attached to the pyrimidine base. This side chain often plays a vital role in mimicking natural nucleosides, potentially interfering with viral replication processes.

Q2: What is the significance of the research findings on the synthesized pyrimidine acyclic nucleoside analogues?

A2: The research demonstrated that several synthesized compounds, derived from 2-(2-Chloroethoxy)ethyl acetate, exhibit moderate to high antiviral activity against HBV in vitro. [] This finding is significant because it identifies a new class of potential antiviral agents that could lead to the development of novel treatments for HBV infection. Further research is needed to optimize the activity and safety profile of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.